molecular formula C18H19Cl2N3O2 B13988933 4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid CAS No. 28005-89-2

4-[[4-[Bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid

Cat. No.: B13988933
CAS No.: 28005-89-2
M. Wt: 380.3 g/mol
InChI Key: RNQYALLDGFFRSL-UHFFFAOYSA-N
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Description

BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]-: is a complex organic compound known for its unique chemical structure and properties. It is characterized by the presence of a benzoic acid moiety linked to a diazenyl group, which is further connected to a bis(2-chloroethyl)amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- typically involves multiple steps. One common method starts with the protection of 4-aminobenzoic acid through methyl esterification. The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is then derived by adding two 2-hydroxyethyl groups using ethylene oxide. Subsequent substitution of chlorine for the hydroxyl group and carboxyl group deprotection affords the key intermediate 4-(bis(2-chloroethyl)amino)benzoic acid. The target compound is finally obtained by condensation with o-phenylenediamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are employed for nitration reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- involves its interaction with molecular targets and pathways. The bis(2-chloroethyl)amino group is known to form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

    Chlorambucil: Another alkylating agent with a similar bis(2-chloroethyl)amino group.

    Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.

    Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.

Uniqueness: BENZOIC ACID,4-[2-[4-[BIS(2-CHLOROETHYL)AMINO]-2-METHYLPHENYL]DIAZENYL]- is unique due to its specific chemical structure, which combines the properties of benzoic acid, diazenyl, and bis(2-chloroethyl)amino groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

28005-89-2

Molecular Formula

C18H19Cl2N3O2

Molecular Weight

380.3 g/mol

IUPAC Name

4-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H19Cl2N3O2/c1-13-12-16(23(10-8-19)11-9-20)6-7-17(13)22-21-15-4-2-14(3-5-15)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25)

InChI Key

RNQYALLDGFFRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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